

TAK-603 target identification

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Compound Focus: Tak-603

CAS No.: 158146-85-1

Cat. No.: S544449

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TAK-603 Profile Summary

The table below summarizes the core identification and status of **TAK-603**:

Property	Description
IUPAC Name	ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-[(1H-1,2,4-triazol-1-yl)methyl]quinoline-3-carboxylate [1]
Chemical Formula	C ₂₅ H ₂₆ N ₄ O ₆ [1]
Molecular Weight	478.505 g/mol [1]
DrugBank Status	Experimental [1]
Proposed Indication	Rheumatoid Arthritis (investigational) [2] [3]

Target Identification and Mechanism of Action

The primary identified biological target of **TAK-603** is **Interferon-gamma (IFN-γ)**, where it acts as a modulator [1]. The key mechanistic insight is that **TAK-603** selectively suppresses the production of T-

helper type 1 (Th1) cytokines, including IFN- γ and Interleukin-2 (IL-2), without significantly affecting Th2 cytokines (IL-4, IL-5) [2] [3] [4].

This selective immunomodulation is consistent with its efficacy profile in animal models where cellular immunity is dominant [2] [3]. The compound was more effective in adjuvant-induced arthritis models in rats, which exhibit a Th1-dominant cytokine profile, and less effective in type-II collagen-induced arthritis models, where Th2 cytokines appear more relevant [2] [3].

Supporting Experimental Evidence

The following table summarizes the key experimental findings that support the target identification and mechanism of action for **TAK-603**:

Experimental Model	Finding	Reference
In Vitro T-Cell Lines	Suppressed IFN- γ and IL-2 (Th1) production; no suppression of IL-4 or IL-5 (Th2).	[2] [3]
Adjuvant Arthritis Rats	Reduced Th1 cytokine mRNA expression in joints and spleen; paralleled inhibition of disease progression.	[2] [3]
Type-II Collagen-Induced Arthritis	Showed little effect, consistent with the non-Th1-dominant nature of this model.	[2] [3]

Pharmacokinetics and Metabolism

TAK-603 exhibits **nonlinear pharmacokinetics** in rats. Studies identified that its major demethylated metabolite (M-I) **competitively inhibits the cytochrome P450-mediated metabolism of the parent drug**. This **product inhibition** is a key factor responsible for the nonlinearity, as saturation of elimination occurs with increasing doses [5] [6] [7].

- **Absorption & Distribution:** In rats, **TAK-603** is absorbed quantitatively after oral administration and is widely distributed in tissues, with high concentrations in the liver, adrenal gland, and gut. Both **TAK-**

603 and its active metabolite M-I distribute into target tissues like articular soft tissues and synovial fluid [8].

- **Elimination:** The drug is primarily excreted in feces, with significant biliary excretion and enterohepatic circulation observed in rats [8].

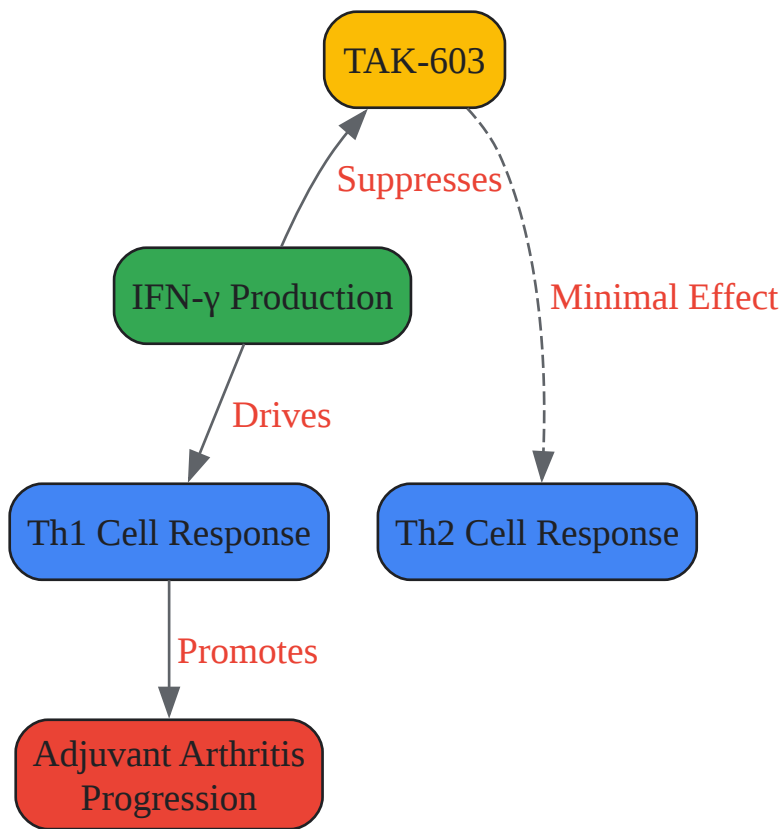
Experimental Protocol Summary

The foundational evidence for **TAK-603**'s mechanism came from studies using established Th1-dominant and Th2-dominant T-cell lines [2] [3]:

- **Cell Lines:** Th1 lines (BALB/c mouse alloreactive T cells; C57BL mouse mite antigen-reactive T cells) and a Th2 line (BALB/c mouse ovalbumin-reactive T cells) were used.
- **Treatment:** Cell lines and derived T-cell clones were treated with **TAK-603**.
- **Cytokine Measurement:** Production of Th1 cytokines (IFN- γ , IL-2) and Th2 cytokines (IL-4, IL-5) was measured to assess the selective effect of the drug.
- **In Vivo Validation:** Adjuvant arthritis rats were treated orally with **TAK-603** (6.25 mg/kg/day). The expression of cytokine mRNA in arthritic joints and the spleen was analyzed using reverse transcription-polymerase chain reaction (RT-PCR) to correlate the suppression of Th1 cytokines with the inhibition of disease progression.

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism by which **TAK-603** exerts its selective immunomodulatory effect, based on the available research:



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This proposed mechanism of **selective Th1 suppression** underpinned the development of **TAK-603** as a potential disease-modifying antirheumatic drug (DMARD) [9].

Important Limitations

- **Dated Information:** The most specific and conclusive scientific literature on **TAK-603**'s pharmacology and target is from **1997-1999**. Its current status as an experimental drug suggests development may have been discontinued.
- **Limited Data:** Many sections in modern databases (like DrugBank) are listed as "Not Available" [1], including detailed pharmacodynamics, toxicity, and full clinical trial results.

The available evidence strongly supports IFN- γ and Th1 cytokine suppression as the core mechanism of **TAK-603**. For the most current research in this area, it would be best to investigate literature on modern **IFN- γ inhibitors** or **Th1 pathway modulators** for rheumatoid arthritis.

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